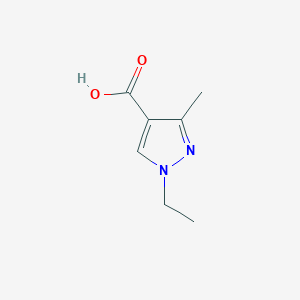

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJLXXLXQPOQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360087 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113131-46-7 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Condensation of Ethyl Acetoacetate

Ethyl acetoacetate reacts with triethyl orthoformate (TEOF) in acetic anhydride under reflux (110–120°C) to form a diketo intermediate (Compound A). The reaction proceeds via nucleophilic attack of the enolate on TEOF, followed by elimination of ethanol. Optimal molar ratios of ethyl acetoacetate:TEOF:acetic anhydride (6:9:8–10) ensure high yields (97–98% purity).

Key Conditions

-

Temperature: 110–120°C

-

Reaction time: 4 hours

-

Solvent: Acetic anhydride (neat)

Cyclization with Ethylhydrazine

The diketo intermediate undergoes cyclization with ethylhydrazine in toluene at 8–20°C. Sodium hydroxide facilitates deprotonation, enabling nucleophilic attack of the hydrazine nitrogen on the carbonyl groups. This step forms the pyrazole ring, yielding 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (Compound B).

Key Conditions

-

Temperature: 8–20°C (controlled to avoid side reactions)

-

Molar ratio: Ethylhydrazine:Compound A = 5:8–10

-

Solvent: Toluene

Hydrolysis to Carboxylic Acid

The ester group at position 4 is hydrolyzed using 15% hydrochloric acid at 85–90°C. Protonation of the ester oxygen increases electrophilicity, facilitating nucleophilic attack by water. The reaction typically completes within 2–3 hours, yielding the target carboxylic acid with >95% purity.

Key Conditions

-

Temperature: 85–90°C

-

Acid concentration: 15% HCl

-

Workup: Centrifugation and drying

Hantzsch-Type Pyrazole Synthesis

An alternative route adapts the Hantzsch pyrazole synthesis, leveraging β-ketoesters and hydrazines. Ethyl acetoacetate reacts directly with ethylhydrazine in ethanol under reflux, forming the pyrazole ring in a single step.

Reaction Mechanism

-

Enolate Formation : Ethyl acetoacetate undergoes keto-enol tautomerism, generating a nucleophilic enolate.

-

Hydrazine Attack : Ethylhydrazine attacks the β-keto carbonyl, forming a hydrazone intermediate.

-

Cyclization : Intramolecular nucleophilic attack and dehydration yield the pyrazole ester.

Key Conditions

-

Temperature: 60–80°C (reflux in ethanol)

-

Catalyst: None required (base-mediated in some variants)

-

Yield: 70–85% (estimated from analogous reactions)

Post-Synthetic Modification of Pyrazole Esters

Industrial-scale production often employs ester hydrolysis of preformed pyrazole derivatives. For example, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate—synthesized via iodination or alkylation—is hydrolyzed using aqueous NaOH or HCl.

Alkylation-Hydrolysis Approach

-

Alkylation : 1H-Pyrazole-4-carboxylate is alkylated with ethyl iodide in DMF at 50°C, introducing the ethyl group at position 1.

-

Hydrolysis : The ester is saponified with 2M NaOH, followed by acidification to precipitate the carboxylic acid.

Key Conditions

-

Alkylation agent: Ethyl iodide

-

Base: Potassium carbonate

-

Hydrolysis time: 4–6 hours

Comparative Analysis of Methods

| Parameter | Condensation-Cyclization | Hantzsch Synthesis | Alkylation-Hydrolysis |

|---|---|---|---|

| Steps | 3 | 1 | 2 |

| Yield | 80–85% | 70–75% | 65–70% |

| Purity | >95% | 90–93% | 85–90% |

| Scale-Up Feasibility | High | Moderate | Low |

| Cost | Moderate | Low | High |

The condensation-cyclization method offers superior yield and scalability, making it preferred for industrial applications. However, the Hantzsch route provides a simpler protocol for laboratory-scale synthesis.

Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Additives

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity in biphasic systems.

Challenges and Mitigation

Byproduct Formation

Purification Difficulties

-

Acid-base extraction : The carboxylic acid is isolated via precipitation at pH 3–4, followed by recrystallization from ethanol/water.

Recent Advances

Recent patents disclose microwave-assisted synthesis reducing reaction times by 40–50%. For example, cyclization under microwave irradiation (100°C, 30 minutes) achieves 88% yield compared to 4 hours conventionally .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

EMPC has been investigated for its potential in drug formulation, particularly in the development of anti-inflammatory and analgesic medications. Its biological properties suggest efficacy in treating infections and inflammatory diseases, making it a candidate for further pharmaceutical exploration.

- Case Study : Research on pyrazole derivatives indicates that compounds similar to EMPC exhibit significant anti-inflammatory activity. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Agricultural Chemistry

In agricultural chemistry, EMPC serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. These applications enhance crop protection and yield.

- Data Table: Agrochemical Applications of EMPC

| Compound Type | Example Use | Efficacy |

|---|---|---|

| Fungicides | Crop disease control | Effective against fungal pathogens |

| Herbicides | Weed management | Selective action on target weeds |

Material Science

EMPC is utilized in the development of novel polymers and coatings. Its unique structure contributes to improved durability and resistance to environmental factors.

- Application Insight : The incorporation of EMPC into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials .

Analytical Chemistry

In analytical chemistry, EMPC acts as a reagent in various methods for detecting and quantifying specific compounds in complex mixtures. Its reactive nature allows for the development of sensitive analytical techniques.

- Example Application : EMPC has been used in chromatography methods for separating pyrazole derivatives from reaction mixtures, demonstrating its utility in synthetic organic chemistry .

Biochemistry

Researchers employ EMPC in biochemical assays to study enzyme activity and metabolic pathways. Its role as an enzyme inhibitor has been explored in various studies.

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole carboxylic acids exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) exhibit higher aqueous solubility than their ester counterparts due to ionizable groups .

- Crystallinity: Hydrogen-bonding networks (e.g., N–H⋯O interactions in 1-allyl-3-amino derivatives) enhance thermal stability and crystallinity, critical for formulation .

Biologische Aktivität

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 154.17 g/mol. The compound features a pyrazole ring with an ethyl group at the 1-position and a methyl group at the 3-position, along with a carboxylic acid functional group at the 4-position.

Biological Activities

This compound has demonstrated several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. It may act by inhibiting specific enzymes crucial for microbial survival, similar to other pyrazole derivatives .

- Antiparasitic Activity : Research has shown that pyrazole derivatives, including this compound, can inhibit the growth of parasites such as Leishmania and Plasmodium species. The mechanism involves binding to target enzymes, disrupting biochemical pathways essential for the parasites' survival .

- Anti-inflammatory Effects : Compounds in the pyrazole class are known for their anti-inflammatory properties. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenases and certain ATPases, leading to reduced inflammation and altered cellular metabolism .

- Binding Affinity : Studies suggest that the compound binds effectively to the active sites of target proteins, which may enhance its efficacy against various pathogens .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Antiparasitic Mechanism

In a study focused on antiparasitic effects, this compound was shown to inhibit the growth of Leishmania donovani in vitro. The compound's mechanism involved interference with the parasite's energy metabolism by targeting specific enzymes within its biochemical pathways.

Q & A

Q. What are the established synthetic routes for 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. For example:

- Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole esters, followed by hydrolysis to yield the carboxylic acid .

- Ester Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate intermediates converts ester groups to carboxylic acids .

- Functionalization : Post-synthetic modifications, such as reactions with acid chlorides or phenyl dithiocarbamates, introduce substituents at the 5-position .

Q. How is spectroscopic characterization performed for pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

- ¹H-NMR/¹³C-NMR : Assign peaks based on substituent effects. For instance, the ethyl group in 1-ethyl derivatives shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) .

- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while ester C=O stretches are near 1720 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions, e.g., [M+H]+ for ethyl esters .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in synthetic pathways?

Methodological Answer:

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G**) to optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict electrophilic/nucleophilic sites .

- Solvent Effects : Simulate solvation models (e.g., PCM) to evaluate stability in polar vs. non-polar solvents .

- Reaction Mechanism Studies : Track intermediates in ester hydrolysis or cyclocondensation using molecular dynamics simulations .

Q. What strategies resolve contradictions in biological activity data for pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

- Dose-Response Curves : Re-test compounds across a wider concentration range to identify non-linear effects .

- Metabolite Analysis : Use LC-MS to detect degradation products or active metabolites that may influence activity .

- Structural Analog Testing : Compare analogs (e.g., methyl vs. ethyl esters) to isolate substituent-specific effects .

Q. How do reaction conditions influence regioselectivity in pyrazole ring functionalization?

Methodological Answer:

- Base Catalysis : K2CO3 or NaH promotes nucleophilic substitution at the 5-position, as seen in reactions with aryloxy groups .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (50–80°C) drive thermodynamic control .

- Protecting Groups : Tosyl groups at N1 direct electrophilic attacks to the 4- and 5-positions .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .

- Plasma Stability Assays : Expose to human plasma at 37°C and quantify remaining parent compound using LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/oxygen atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.